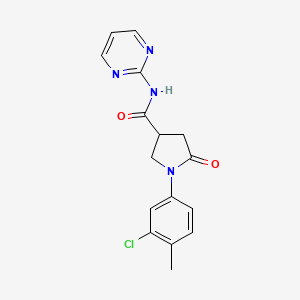

![molecular formula C18H21N5O2 B5501920 N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of similar pyrazole derivatives involves bioisosteric replacement of an indazole ring, often found in synthetic cannabinoids. The pyrazole ring system can create regioisomers, such as in the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers. The synthesis and analytical characterizations of these isomers, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, are crucial (McLaughlin et al., 2016).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives has been extensively analyzed using single crystal X-ray diffraction studies, confirming the dihedral angles and confirming twisted conformations between rings in similar compounds (Kumara et al., 2018).

Chemical Reactions and Properties

- Chemical reactions involving pyrazole derivatives can result in various products, such as 3-triazeno derivatives of pyrazole carboxylic acid and carboxamide esters. These transformations are often analogous to reactions of triazenoimidazoles, indicating a similarity in chemical behavior (Shealy & O'dell, 1971).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, including their thermal stability, have been studied. For example, a novel pyrazole derivative was found to be thermally stable up to 190°C. The stability of these compounds is often analyzed using thermal analysis techniques (Kumara et al., 2018).

Chemical Properties Analysis

- The chemical properties, such as the antibacterial activity of N-substituted pyrazole derivatives, have been evaluated. For instance, certain compounds in this class showed effectiveness against pathogenic strains, indicating their potential as antimicrobial agents (Pitucha et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Antileukemic Activity : A study focused on the synthesis of 3-triazeno derivatives of pyrazole-4-carboxylic acid and pyrazole-4-carboxamide, demonstrating significant antileukemic activity and increased survival times in leukemia assays. This research indicates the potential of pyrazole derivatives, including compounds with similar structures to the specified chemical, in antileukemic applications (Shealy & O'dell, 1971).

Structural Characterization of Enaminones : Another study describes the synthesis of enaminones, including their structural determination through X-ray diffraction, suggesting the significance of tautomerism and intramolecular hydrogen bonds in such compounds. This research provides insight into the structural features that might be relevant for compounds like N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide (Brbot-Šaranović et al., 2001).

N-substituted Pyrazoline Derivatives : Research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided details on the molecular structure and interactions, which can be useful for understanding the behavior and potential reactivity of related pyrazole derivatives (Köysal et al., 2005).

Potential Applications

Anticancer and Antimicrobial Activities : A study on the synthesis, characterization, and biological evaluation of pyrazole derivatives highlighted their antitumor, antifungal, and antibacterial activities. These findings indicate the potential medical and pharmaceutical applications of pyrazole-based compounds (Titi et al., 2020).

Nematocidal Activity : Research into 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrated a significant nematocidal activity, suggesting the utility of such compounds in agricultural applications, particularly in pest management (Zhao et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(8-14-9-13(2)20-21-14)19-18(24)17-10-15(22-23-17)11-25-16-6-4-3-5-7-16/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,24)(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCVOUUWKQLLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(C)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)